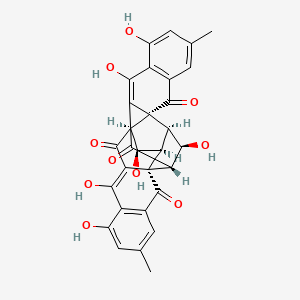

(−)-Rugulosin

Description

Properties

Molecular Formula |

C30H22O10 |

|---|---|

Molecular Weight |

542.5 g/mol |

IUPAC Name |

(1S,2R,13S,14R,15S,16S,17R,28R)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone |

InChI |

InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3/t15-,16-,19+,20+,23-,24-,29+,30+/m1/s1 |

InChI Key |

QFDPVUTXKUGISP-GBUXSVCISA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@@H]4[C@@H]([C@@H]5[C@@]3(C2=O)[C@H]6[C@@H]([C@@H]5[C@]47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of (-)-Rugulosin from Penicillium Species

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth guide to the isolation of (-)-rugulosin, a bioactive anthraquinoid mycotoxin. It details the cultivation of producing fungal strains, comprehensive experimental protocols for extraction and purification, and a summary of its characterization. Furthermore, it outlines the modern understanding of its biosynthetic pathway.

Introduction: Discovery and Significance

(-)-Rugulosin is a naturally occurring, yellow, crystalline pigment belonging to the bis-anthraquinone class of mycotoxins. It was first described as a coloring matter from Penicillium rugulosum Thom in the 1950s. Subsequent research identified it and its stereoisomer, (+)-rugulosin, in other fungi, notably Penicillium islandicum Sopp. These compounds are known for their hepatotoxicity and carcinogenic potential, which has driven extensive investigation into their chemical, structural, and biological properties.

(-)-Rugulosin is the optical isomer of the mycotoxin (+)-rugulosin and has demonstrated distinct biological activities, including significant cytotoxicity to cancer cell lines such as HeLa and L cells.[1] Its complex, cage-like molecular architecture and bioactivity make it a subject of interest for natural product chemistry and drug discovery. This guide focuses on the established methods for its isolation from fungal sources.

Table 1: Chemical and Physical Properties of (-)-Rugulosin

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₂O₁₀ | [2] |

| Molar Mass | 542.496 g·mol⁻¹ | [2] |

| CAS Number | 21884-45-7 | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1] |

| Producing Organisms | Penicillium rugulosum, Penicillium islandicum | [3][4] |

Experimental Protocols

The following sections detail the methodologies for cultivating the fungus and subsequently isolating (-)-rugulosin. The protocols are primarily based on the established work of Bouhet et al. (1976), which provides a robust and scalable method.[3]

Fungal Cultivation

The production of (-)-rugulosin is achieved through the submerged fermentation of Penicillium rugulosum. A chemically defined medium, Czapek-Dox, is utilized to ensure consistent growth and metabolite production.[3][4]

Protocol 2.1.1: Preparation of Czapek-Dox Medium

| Component | Quantity (per 1 L of distilled water) | Purpose |

| Sucrose | 30.0 g | Sole carbon source[4][5] |

| Sodium Nitrate (NaNO₃) | 2.0 - 3.0 g | Sole nitrogen source[4][5] |

| Dipotassium Phosphate (K₂HPO₄) | 1.0 g | Buffering agent[4][5] |

| Magnesium Sulfate (MgSO₄·7H₂O) | 0.5 g | Source of essential ions[4][5] |

| Potassium Chloride (KCl) | 0.5 g | Source of essential ions[4][5] |

| Ferrous Sulfate (FeSO₄·7H₂O) | 0.01 g | Source of essential ions[4][5] |

| Agar (for solid medium) | 15.0 g | Solidifying agent[4][5] |

Preparation Steps:

-

Suspend all components (excluding agar for liquid broth) in 1 liter of distilled water.[4]

-

Heat the mixture with frequent agitation until all components are completely dissolved.[2][4]

-

Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[4]

-

Allow the medium to cool to room temperature before inoculation.

Protocol 2.1.2: Fermentation of Penicillium rugulosum

-

Inoculation: Inoculate the sterile liquid Czapek-Dox broth with a spore suspension or mycelial fragments of a viable P. rugulosum culture.

-

Incubation: Incubate the culture at 20-25°C.[2] Maximum growth and pigmentation (yellow-green to brown) are typically reached after approximately two months for large-scale production.[3]

-

Harvesting: After the incubation period, harvest the mycelium by filtering the culture broth through glass wool or cheesecloth.[3] The collected mycelial mass should be washed and can be lyophilized or used directly for extraction.

Isolation and Purification of (-)-Rugulosin

This protocol details the extraction of the crude pigment from the fungal mycelium and its subsequent purification using column chromatography.

Workflow for (-)-Rugulosin Isolation

Caption: Experimental Workflow for (-)-Rugulosin Isolation.

Protocol 2.2.1: Crude Extraction

-

Take the harvested dry mycelium of P. rugulosum. A yield of approximately 100 g of dry mycelium can be obtained from suitable fermentation volumes.[3]

-

Extract the mycelium exhaustively with acetone at room temperature until the solvent runs clear.

-

Combine the acetone extracts and concentrate them under vacuum to yield a crude, pigmented solid.[3] The yield of rugulosin is high, constituting about 5% of the total dry mycelium weight.[3]

Protocol 2.2.2: Chromatographic Purification

-

Column Preparation: Prepare a column with Sephadex LH-20 as the stationary phase, equilibrated with acetone.[3]

-

Sample Loading: Dissolve the crude pigment extract in a minimal volume of warm acetone (approx. 50°C) and carefully apply it to the top of the Sephadex LH-20 column.[3]

-

Elution: Elute the column with acetone. The pigments will separate into distinct colored bands. (-)-Rugulosin moves as a characteristic intense yellow band.[3]

-

Fraction Collection: Collect the main yellow fraction containing (-)-rugulosin. Monitor the elution using UV light (396 nm), under which the compound exhibits a slight yellow fluorescence.[3]

-

Crystallization: Concentrate the collected fraction under vacuum. Induce crystallization by priming the solution, then store at 4°C for crystal growth. This step can yield pure (-)-rugulosin, representing up to 40% of the initial crude pigment extract.[3] The final product should be stored at -20°C in the dark to maintain stability.[1]

Data Presentation and Characterization

The identity and purity of the isolated (-)-rugulosin are confirmed through various spectroscopic techniques.[3]

Table 2: Quantitative Yield and Purity Data

| Parameter | Result | Notes |

| Concentration in Mycelium | ~5% of total dry mycelium weight | Indicates high intracellular accumulation.[3] |

| Content in Crude Pigment Extract | ~60% of total pigments | (-)-Rugulosin is the major pigment produced.[3] |

| Yield from Crystallization | Up to 40% of crude pigment extract | Reflects the efficiency of the final purification step.[3] |

| Purity (Commercial Standard) | ≥98% | As determined by HPLC analysis.[1] |

Table 3: Spectroscopic Characterization Data

| Technique | Observation / Data | Reference |

| UV-Visible Absorption | Characterized by specific absorption maxima (λmax) in the UV-visible range, typical for anthraquinoid structures. | [3] |

| Infrared (IR) Spectroscopy | IR spectra provide information on functional groups present in the molecule. | [3] |

| ¹H NMR Spectroscopy | ¹H NMR data confirms the complex polycyclic structure. Data is well-documented. | [1] |

| Mass Spectrometry | Provides exact mass and fragmentation patterns. For [M-H]⁻, a precursor m/z of 541.114 is observed. | [3] |

| Circular Dichroism (CD) | CD spectroscopy is crucial for confirming the specific stereochemistry of (-)-rugulosin, distinguishing it from its (+) isomer. | [3] |

Biosynthetic Pathway

Recent genomic and biochemical studies have elucidated the biosynthetic pathway of rugulosin. The process is governed by a dedicated gene cluster ("rug") and involves the dimerization of an anthraquinone precursor, emodin.[1][3]

Proposed Biosynthesis of (-)-Rugulosin

Caption: Proposed Biosynthetic Pathway of (-)-Rugulosin.

The key steps in the formation of the unique cage-like structure of (-)-rugulosin are:

-

Emodin Formation: The pathway begins with the synthesis of the monomeric anthraquinone emodin via the polyketide pathway.[6]

-

Oxidative Dimerization: Two molecules of emodin undergo a 5,5'-radical coupling reaction. This dimerization is catalyzed by a cytochrome P450 monooxygenase, identified as RugG.[1][3]

-

Reductive Diversion: The resulting intermediate, the closest skyrin precursor (CSP), is then acted upon by an aldo-keto reductase, RugH. This enzyme catalyzes a critical ketone reduction.[1][3]

-

Spontaneous Cyclization: The reduction by RugH prevents tautomerization into other related pigments (like skyrin) and facilitates a spontaneous intramolecular Michael addition. This final cyclization step forms the rigid, cage-like bisanthraquinone structure characteristic of (-)-rugulosin.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. (+)-Rugulosin | C30H22O10 | CID 62769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. CID 10053075 | C30H22O10 | CID 10053075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reference Data Set for Circular Dichroism Spectroscopy Comprised of Validated Intrinsically Disordered Protein Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Pathway of Rugulosin Biosynthesis in Fungal Endophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rugulosin, a dimeric anthraquinone, is a fascinating secondary metabolite produced by various fungal endophytes, notably species within the genera Penicillium and Talaromyces. This complex molecule exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic properties, making it a compound of significant interest for drug discovery and development. Understanding the intricate biosynthetic pathway of rugulosin is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of rugulosin, detailing the genetic machinery, enzymatic transformations, and experimental methodologies used to elucidate this complex process.

The Rugulosin Biosynthetic Gene Cluster (rug)

The biosynthesis of rugulosin is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), designated as the rug cluster. A key discovery in a fungal endophyte, Talaromyces sp. YE3016, isolated from Aconitum carmichaeli, has shed light on the genetic basis of rugulosin formation. This cluster contains the genes encoding the core enzymes and regulatory factors necessary for the synthesis of the rugulosin scaffold from primary metabolic precursors.

Table 1: Key Genes in the rug Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Encoded Protein | Putative Function |

| rugA | Polyketide Synthase (PKS) | Catalyzes the initial steps of polyketide chain assembly from acetyl-CoA and malonyl-CoA to form the anthraquinone monomer, emodin. |

| rugG | Cytochrome P450 monooxygenase | Catalyzes the oxidative dimerization of two emodin molecules to form the precursor of skyrin and rugulosin.[1] |

| rugH | Aldo-keto reductase | Catalyzes the reduction of a ketone group in the dimeric intermediate, diverting the pathway from skyrin to rugulosin biosynthesis.[1] |

| ... | ... | Other genes within the cluster are predicted to be involved in tailoring reactions, transport, and regulation. |

The Biosynthetic Pathway of Rugulosin

The biosynthesis of rugulosin is a multi-step process that begins with the formation of the monomeric anthraquinone, emodin, through the polyketide pathway. Two molecules of emodin then undergo a crucial dimerization step, followed by a key reductive diversion that channels the intermediate towards rugulosin instead of its metabolic sibling, skyrin.

Step 1: Polyketide Synthesis of the Emodin Monomer

The pathway initiates with the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS), encoded by the rugA gene. This process, common in fungal secondary metabolism, generates a poly-β-keto chain that undergoes a series of cyclization and aromatization reactions to yield the core anthraquinone structure of emodin.[2][3][4]

Step 2: Oxidative Dimerization of Emodin

Two molecules of emodin are then coupled together through an oxidative C-C bond formation. This critical dimerization is catalyzed by the cytochrome P450 monooxygenase, RugG.[1] The reaction proceeds via a radical mechanism, leading to the formation of a dimeric intermediate that stands at a crucial branch point in the pathway.

Step 3: The Branch Point: Skyrin vs. Rugulosin

The fate of the dimeric intermediate is determined by the action of the aldo-keto reductase, RugH.[1] In the absence of RugH activity, the intermediate spontaneously tautomerizes to form skyrin, another bioactive bisanthraquinone. However, RugH catalyzes the reduction of a specific ketone group on the intermediate. This reduction prevents tautomerization to skyrin and facilitates a subsequent intramolecular Michael addition, leading to the formation of the characteristic cage-like structure of rugulosin.[1]

Quantitative Data on Rugulosin Biosynthesis

While the qualitative aspects of the rugulosin biosynthetic pathway are well-elucidated, detailed quantitative data on enzyme kinetics and product yields remain areas of active research. The following tables summarize the currently available information and highlight the need for further quantitative characterization.

Table 2: Metabolite Production in Talaromyces sp. YE3016 Wild-Type and Mutant Strains

| Strain | Relevant Genotype | Rugulosin Production | Skyrin Production |

| Wild-Type | rugG+, rugH+ | Present | Present |

| ΔrugG | rugG knockout | Abolished | Abolished |

| ΔrugH | rugH knockout | Abolished | Increased |

Note: Specific yields (e.g., mg/L or g/g of biomass) from published studies are not consistently reported. The table reflects the qualitative impact of gene knockouts on metabolite production.

Table 3: Putative Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate(s) | Km | Vmax | kcat |

| RugG (Cytochrome P450) | Emodin | Data not available | Data not available | Data not available |

| RugH (Aldo-keto reductase) | Dimeric Intermediate | Data not available | Data not available | Data not available |

Note: The kinetic parameters for RugG and RugH have not yet been experimentally determined and reported in the literature. This represents a significant knowledge gap in the complete understanding of the rugulosin biosynthetic pathway.

Experimental Protocols

The elucidation of the rugulosin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Gene Inactivation via CRISPR/Cas9

This protocol outlines the general steps for creating targeted gene knockouts in filamentous fungi to study the function of genes in the rug cluster.

1. Design and Synthesis of single-guide RNA (sgRNA):

- Identify the target gene sequence (e.g., rugG or rugH).

- Use a CRISPR design tool to select one or more unique 20-nucleotide protospacer sequences with an adjacent Protospacer Adjacent Motif (PAM) (e.g., NGG).

- Synthesize the corresponding sgRNA oligonucleotides.

2. Construction of the CRISPR/Cas9 Expression Vector:

- Clone the synthesized sgRNA sequence into a fungal expression vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter (e.g., gpdA).

- The vector should also contain a selectable marker (e.g., hygromycin resistance).

3. Preparation of Fungal Protoplasts:

- Grow the fungal strain (e.g., Talaromyces sp.) in liquid medium to the mid-logarithmic phase.

- Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

- Digest the fungal cell walls using a mixture of enzymes such as lysing enzymes from Trichoderma harzianum and driselase in the osmotic stabilizer.

- Filter the resulting protoplasts through sterile glass wool to remove undigested mycelia and wash with the osmotic stabilizer.

4. Protoplast Transformation:

- Mix the purified protoplasts with the CRISPR/Cas9 expression vector and a donor DNA template for homologous recombination (if performing gene replacement).

- Add a solution of polyethylene glycol (PEG) to facilitate DNA uptake.

- Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

5. Screening and Verification of Mutants:

- Isolate individual transformants and extract their genomic DNA.

- Use PCR with primers flanking the target gene to screen for the desired deletion or insertion.

- Confirm the gene knockout by Sanger sequencing of the PCR product.

Protocol 2: Heterologous Expression of Biosynthetic Genes

This protocol describes the expression of rug cluster genes in a heterologous host, such as Aspergillus oryzae, to confirm their function.[5]

1. Gene Amplification and Vector Construction:

- Amplify the full-length cDNA of the target gene (e.g., rugG) from the total RNA of the rugulosin-producing fungus using RT-PCR.

- Clone the amplified gene into a fungal expression vector under the control of an inducible or constitutive promoter.

- The vector should also contain a selectable marker suitable for the heterologous host.

2. Transformation of the Heterologous Host:

- Prepare protoplasts of the heterologous host (e.g., Aspergillus oryzae) as described in Protocol 1.

- Transform the protoplasts with the expression vector containing the gene of interest.

- Select for transformants on an appropriate selective medium.

3. Cultivation and Metabolite Analysis:

- Cultivate the transformants in a suitable production medium. If using an inducible promoter, add the inducing agent.

- Extract the secondary metabolites from the culture broth and/or mycelia using an organic solvent (e.g., ethyl acetate).

- Analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify the product of the heterologously expressed gene.[6][7]

Protocol 3: In Vitro Enzyme Assays

This protocol provides a general framework for characterizing the activity of the purified RugG and RugH enzymes.

1. Heterologous Expression and Purification of Enzymes:

- Express the target enzymes (RugG and RugH) with affinity tags (e.g., His-tag) in a suitable expression system such as Escherichia coli or Pichia pastoris.[8][9]

- Lyse the cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

2. Cytochrome P450 (RugG) Activity Assay:

- The reaction mixture should contain the purified RugG, a suitable cytochrome P450 reductase, NADPH, the substrate (emodin), and a buffer at the optimal pH.

- Initiate the reaction by adding NADPH.

- Monitor the consumption of NADPH spectrophotometrically at 340 nm or the formation of the product by HPLC-MS at different time points.

- Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

3. Aldo-keto Reductase (RugH) Activity Assay:

- The reaction mixture should contain the purified RugH, NADPH, the dimeric intermediate substrate, and a buffer at the optimal pH.

- Initiate the reaction by adding the substrate.

- Monitor the oxidation of NADPH spectrophotometrically at 340 nm.

- Calculate the enzyme activity and determine the kinetic parameters as described for RugG.

Visualizations of Pathways and Workflows

Rugulosin Biosynthesis Pathway

Caption: The biosynthetic pathway of rugulosin from primary metabolites.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for elucidating gene function in the rugulosin pathway.

Proposed Regulatory Signaling Pathway

Caption: A hypothesized regulatory network for rugulosin biosynthesis.

Conclusion and Future Perspectives

The elucidation of the rugulosin biosynthetic pathway in fungal endophytes represents a significant advancement in our understanding of fungal secondary metabolism. The identification of the rug gene cluster and the characterization of the key enzymes, RugG and RugH, have provided a genetic and biochemical roadmap for the production of this complex and bioactive molecule. However, several key areas warrant further investigation. The precise kinetic parameters of the biosynthetic enzymes need to be determined to develop accurate metabolic models. A deeper understanding of the regulatory networks that control the expression of the rug gene cluster will be crucial for optimizing rugulosin titers through fermentation or metabolic engineering. Furthermore, the exploration of the biosynthetic potential of other rugulosin-producing fungal endophytes may reveal novel enzymatic activities and pathway variations. Continued research in these areas will undoubtedly pave the way for the sustainable production of rugulosin and its analogs for potential therapeutic applications.

References

- 1. Heterologous expression and mechanistic investigation of a fungal cytochrome P450 (CYP5150A2): involvement of alternative redox partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new pathway for polyketide synthesis in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-level heterologous expression of fungal cytochrome P450s in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. REGULATION AND HETEROLOGOUS EXPRESSION OF P450 ENZYME SYSTEM COMPONENTS OF THE WHITE ROT FUNGUS PHANEROCHAETE CHRYSOSPORIUM - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of (-)-Rugulosin and its enantiomers

An In-depth Technical Guide on the Biological Activity of (-)-Rugulosin and Its Enantiomers

Introduction

Rugulosin is a dimeric anthraquinone mycotoxin produced by various fungi, including species of Penicillium, Aspergillus, and Talaromyces. It exists as two enantiomers, (+)-rugulosin and (-)-rugulosin, which exhibit distinct biological activities. This technical guide provides a comprehensive overview of the biological properties of (-)-rugulosin and its enantiomers, with a focus on their cytotoxic, antimicrobial, and antiviral effects. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Biological Activities

(-)-Rugulosin and its enantiomer, (+)-rugulosin, have been shown to possess a range of biological activities. Notably, the stereochemistry of the molecule plays a crucial role in its biological function, with (-)-rugulosin often exhibiting greater potency in certain assays.

Cytotoxic Activity

A significant difference in cytotoxic potential has been observed between the two enantiomers. (-)-Rugulosin is reported to be 3 to 10 times more cytotoxic to HeLa (human cervical cancer) and L cells (murine fibroblast) as compared to (+)-rugulosin[1]. In contrast, (+)-rugulosin and the related compound skyrin have demonstrated strong cytotoxic activity against the insect cell line Sf9, with ID50 values of 1.2 and 9.6 µg/mL, respectively, while showing weaker activity towards mammalian cells[2]. While some in vivo experiments have suggested low toxicity of rugulosin A towards mammalian cells, with no cytotoxicity observed in human hepatoma cells (HepG2), it is also known to be hepatotoxic and carcinogenic due to high liver accumulation[3][4].

Antimicrobial Activity

Rugulosin has demonstrated notable antibacterial and antifungal properties. It is particularly active against certain bacilli, streptococci, and corynebacteria, but less so against Gram-negative organisms[5]. Rugulosin A, B, and C have all shown antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA)[6][7]. In one study, rugulosin A exhibited potent anti-MRSA activity with a Minimum Inhibitory Concentration (MIC) value of 0.125 µg/mL, whereas rugulosins B and C were less active with MIC values of 32 and 64 µg/mL, respectively[7]. The proposed mechanism for its antimycobacterial activity involves the inhibition of M. tuberculosis DNA gyrase[2].

Antiviral and Anti-phage Activity

(-)-Rugulosin has shown protective effects against influenza virus in mice when administered via inhalation, resulting in a 38.3% survival rate, compared to a 5% survival rate with intraperitoneal administration[1]. The anti-influenza effect appears to be mainly due to the direct inactivation of the virus[2]. Additionally, (-)-rugulosin has a potent anti-phage effect on both RNA and DNA phages by inhibiting phage multiplication[2].

Enzyme Inhibition

The biological activities of rugulosin are linked to its ability to inhibit key enzymes. Rugulosin A has been found to inhibit RNA-polymerase activity[8]. Furthermore, molecular docking and dynamics studies suggest that rugulosin A has a strong, stable binding affinity to the active pocket of M. tuberculosis DNA gyrase, an essential enzyme for bacterial replication[2].

Toxicity

(+)-Rugulosin is recognized as a hepatotoxic and potentially carcinogenic mycotoxin[4][9]. Chronic toxicity studies in mice have shown that (+)-rugulosin can cause acute hepatic injury, including fatty degeneration and liver cell necrosis, and may lead to the development of hepatocellular carcinoma and hyperplastic nodules in the liver[9].

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of rugulosin and its related compounds.

Table 1: Cytotoxicity Data (ID50/IC50)

| Compound | Cell Line | Activity | Value | Reference |

| (+)-Rugulosin | Sf9 (insect) | ID50 | 1.2 µg/mL | [2] |

| Skyrin | Sf9 (insect) | ID50 | 9.6 µg/mL | [2] |

| (-)-Rugulosin | HeLa, L cells | Cytotoxicity | 3-10 fold more active than (+)-rugulosin | [1] |

Table 2: Antimicrobial Activity (MIC)

| Compound | Microorganism | Value | Reference |

| Rugulosin A | MRSA K-24 | 0.125 µg/mL | [7] |

| Rugulosin B | MRSA K-24 | 32 µg/mL | [7] |

| Rugulosin C | MRSA K-24 | 64 µg/mL | [7] |

| Rugulosin A & C | S. aureus | 0.4 - 0.8 µg/mL | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to evaluate the biological activity of rugulosin.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., (-)-rugulosin, (+)-rugulosin) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated cells as controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations: Pathways and Workflows

Biosynthesis of Rugulosin A

The biosynthesis of rugulosin A is intertwined with that of another bisanthraquinone, skyrin. Both originate from the dimerization of emodin radicals. A key enzymatic step involving an aldo-keto reductase channels the intermediate towards rugulosin A formation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rugulosin - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. New rugulosins, anti-MRSA antibiotics, produced by Penicillium radicum FKI-3765-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Chronic toxicity and hepatocarcinogenicity of (+) rugulosin, an anthraquinoid mycotoxin from penicillium species: preliminary surveys in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Rugulosin: A Technical Guide to its Natural Occurrence, Contamination of Food, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Rugulosin is a toxic secondary metabolite produced by several species of fungi belonging to the Penicillium genus. This bis-anthraquinone mycotoxin has been identified as a contaminant in various food commodities, particularly stored grains. Its presence in the food chain raises significant health concerns due to its demonstrated hepatotoxic, cytotoxic, and mutagenic properties. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of (-)-rugulosin, its contamination in food, and its toxicological effects at the molecular level. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by summarizing key data, outlining experimental methodologies, and visualizing known biological pathways.

Natural Occurrence and Fungal Producers

(-)-Rugulosin is primarily produced by fungi of the genus Penicillium, with Penicillium islandicum Sopp and Penicillium rugulosum Thom being the most notable producers.[1] These fungal species are known contaminants of various agricultural commodities, especially stored grains like rice, wheat, corn, and barley.[2][3] The growth of these molds and subsequent mycotoxin production is favored by warm and humid storage conditions.

The issue of "yellowed rice," a term used to describe rice contaminated with various toxigenic fungi, has been historically linked to the presence of Penicillium islandicum and its toxic metabolites, including (-)-rugulosin. This contamination poses a significant food safety challenge, particularly in regions where rice is a staple food.

Table 1: Fungi Known to Produce (-)-Rugulosin and Associated Food Commodities

| Fungal Species | Associated Food Commodities |

| Penicillium islandicum Sopp | Rice, other stored grains |

| Penicillium rugulosum Thom | Grains |

| Penicillium tardum | Not specified in detail |

| Penicillium brunneum | Not specified in detail |

| Penicillium wortmanni | Not specified in detail |

Contamination of Food Commodities

While the presence of (-)-rugulosin-producing fungi in food commodities is well-established, specific quantitative data on the contamination levels of (-)-rugulosin in various foodstuffs are limited in publicly available literature. Most studies on mycotoxin contamination tend to focus on more prevalent toxins such as aflatoxins, ochratoxins, and fumonisins. The lack of extensive surveillance data for (-)-rugulosin highlights a significant knowledge gap and an area requiring further research to assess the full extent of consumer exposure and risk.

Analytical Methodologies for Detection and Quantification

The detection and quantification of (-)-rugulosin in complex food matrices require sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for mycotoxin analysis due to its high selectivity and sensitivity.

General Experimental Protocol for Mycotoxin Analysis using LC-MS/MS

3.1.1. Sample Preparation and Extraction

-

Homogenization: A representative sample of the food commodity (e.g., ground rice) is finely milled to ensure homogeneity.

-

Extraction: A known weight of the homogenized sample is extracted with a suitable solvent mixture. A common extraction solvent for multi-mycotoxin analysis is acetonitrile/water/acetic acid (e.g., 79:20:1, v/v/v).

-

Shaking: The sample and solvent mixture is agitated vigorously for a specified time (e.g., 60-90 minutes) to ensure efficient extraction of the mycotoxins.

-

Centrifugation: The extract is centrifuged to separate the solid matrix from the liquid extract.

3.1.2. Clean-up (Optional but Recommended)

To remove interfering matrix components, a clean-up step may be necessary. Immunoaffinity columns (IACs) specific for a group of mycotoxins can be used for highly selective purification. Alternatively, solid-phase extraction (SPE) with appropriate cartridges can be employed.

3.1.3. LC-MS/MS Analysis

-

Chromatographic Separation: The cleaned-up extract is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the mycotoxins. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization, is commonly used.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of target analytes. Specific precursor-to-product ion transitions for (-)-rugulosin would need to be determined using a pure standard.

3.1.4. Quantification

Quantification is typically performed using a matrix-matched calibration curve or by the method of standard additions to compensate for matrix effects. The use of isotopically labeled internal standards is the most accurate method for quantification.

References

An In-Depth Technical Guide on the Toxicological Profile and Hepatotoxicity of the Mycotoxin (-)-Rugulosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Rugulosin, a bis-anthraquinone mycotoxin produced by various Penicillium and Aspergillus species, poses a significant health concern due to its pronounced hepatotoxicity. This technical guide provides a comprehensive overview of the toxicological profile of (-)-rugulosin, with a primary focus on its detrimental effects on the liver. This document summarizes key quantitative toxicological data, details relevant experimental protocols for in vivo and in vitro assessment, and elucidates the known cellular and molecular mechanisms underlying its toxicity, including the induction of oxidative stress and apoptosis. Visual diagrams of pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved in (-)-rugulosin-induced hepatotoxicity.

Introduction

Mycotoxins, secondary metabolites produced by fungi, are ubiquitous contaminants of food and feed, posing a serious threat to human and animal health. Among these, (-)-rugulosin has been identified as a potent hepatotoxin. Structurally, it is a dimeric anthraquinone that can exist in two atropisomers, (+) and (-) rugulosin, with the naturally occurring form often being the (+) enantiomer. However, both forms have demonstrated significant biological activity and toxicity. Chronic exposure to rugulosin has been associated with severe liver damage, including fatty degeneration, necrosis, and the development of hyperplastic nodules, suggesting potential carcinogenicity.[1] Therefore, a thorough understanding of its toxicological profile is crucial for risk assessment and the development of potential therapeutic interventions.

Toxicological Profile of (-)-Rugulosin

The toxicity of (-)-rugulosin has been evaluated in various experimental models, both in vivo and in vitro. While specific LD50 and IC50 values for the (-)-enantiomer are not extensively reported in publicly available literature, studies on the (+) enantiomer and related compounds provide valuable insights into its toxic potential.

Acute and Chronic Toxicity

Studies in mice have demonstrated that oral administration of rugulosin can lead to significant liver injury. One study reported that half of the male DDD mice receiving 1.5 mg of (+)rugulosin for 22 days died within 1-3 weeks from acute hepatic injury, characterized by fatty degeneration and liver cell necrosis.[1] Long-term exposure to lower doses (0.3 and 0.75 mg) for 500-700 days resulted in the development of hyperplastic nodules in the liver of male ddYS mice.[1] These findings highlight the dose- and time-dependent hepatotoxic and potential carcinogenic effects of rugulosin.

Quantitative Toxicological Data

A comprehensive summary of the available quantitative toxicological data for rugulosin is presented in the table below. It is important to note that much of the existing data pertains to the (+)-enantiomer.

| Parameter | Species/Cell Line | Route of Administration/Assay | Value | Reference |

| In Vivo Toxicity | ||||

| Mortality | Male DDD Mice | Oral (1.5 mg/animal/day for 22 days) | 50% mortality within 1-3 weeks post-treatment | [1] |

| In Vitro Cytotoxicity | ||||

| IC50 | HepG2 (Human Hepatoma) | MTT Assay | Data not available | |

| IC50 | HeLa (Human Cervical Cancer) | Cell Viability Assay | Data not available |

Note: The table will be updated as more specific quantitative data for (-)-rugulosin becomes available.

Experimental Protocols

Standardized protocols are essential for the accurate assessment of the hepatotoxicity of mycotoxins like (-)-rugulosin. Below are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Hepatotoxicity Study in Mice

This protocol outlines a typical study to evaluate the hepatotoxic effects of (-)-rugulosin in a mouse model.

Objective: To assess the acute or chronic hepatotoxicity of (-)-rugulosin in mice.

Materials:

-

Male mice (e.g., BALB/c or C57BL/6 strain), 6-8 weeks old.

-

(-)-Rugulosin (of known purity).

-

Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose).

-

Standard laboratory animal diet and water.

-

Equipment for oral gavage or intraperitoneal injection.

-

Materials for blood collection and serum preparation.

-

Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

-

Materials for liver tissue collection, fixation (e.g., 10% neutral buffered formalin), and processing for histopathology (hematoxylin and eosin staining).

-

Materials for liver tissue homogenization and analysis of oxidative stress markers (e.g., malondialdehyde, glutathione) and antioxidant enzyme activities (e.g., superoxide dismutase, catalase).

Procedure:

-

Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping and Dosing: Randomly divide the mice into groups (n=8-10 per group): a control group receiving the vehicle only, and treatment groups receiving different doses of (-)-rugulosin. The route of administration can be oral gavage or intraperitoneal injection. Doses should be selected based on preliminary range-finding studies. For a subacute study, a daily dose of 300 mg/kg can be used as a starting point, based on protocols for other hepatotoxic agents.[2]

-

Observation: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

-

Sample Collection: At the end of the study period (e.g., 7, 14, or 28 days), euthanize the animals. Collect blood via cardiac puncture for serum biochemistry analysis. Perfuse the liver with saline and then collect and weigh it. A portion of the liver should be fixed for histopathology, and the remaining tissue should be snap-frozen in liquid nitrogen for biochemical and molecular analyses.

-

Biochemical Analysis: Measure serum levels of ALT and AST to assess liver damage.

-

Histopathological Examination: Process the fixed liver tissues, embed in paraffin, section, and stain with H&E. Examine the sections under a microscope for signs of liver injury, such as necrosis, inflammation, and fatty changes.

-

Oxidative Stress Assessment: Analyze liver homogenates for markers of oxidative stress and antioxidant enzyme activity.

Workflow Diagram:

Figure 1. Workflow for an in vivo hepatotoxicity study of (-)-rugulosin in mice.

In Vitro Cytotoxicity Assay using HepG2 Cells

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of (-)-rugulosin on the human hepatoma cell line, HepG2.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of (-)-rugulosin in HepG2 cells.

Materials:

-

HepG2 cells.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

(-)-Rugulosin.

-

Dimethyl sulfoxide (DMSO) for dissolving rugulosin.

-

MTT solution (5 mg/mL in phosphate-buffered saline).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare a stock solution of (-)-rugulosin in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the medium should be less than 0.1%. Replace the medium in the wells with the medium containing different concentrations of (-)-rugulosin. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.[3][4]

Workflow Diagram:

Figure 2. Workflow for an in vitro cytotoxicity assessment of (-)-rugulosin using the MTT assay.

Mechanisms of Hepatotoxicity

The hepatotoxicity of (-)-rugulosin is believed to be multifactorial, involving the induction of oxidative stress and the activation of apoptotic pathways, leading to hepatocyte damage and death.

Oxidative Stress

Oxidative stress is a key mechanism in the hepatotoxicity of many mycotoxins. It is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. While direct evidence for (-)-rugulosin is still emerging, studies on structurally similar anthraquinones and other mycotoxins suggest that it can induce oxidative stress through several mechanisms:

-

Mitochondrial Dysfunction: (-)-Rugulosin may interfere with the mitochondrial electron transport chain, leading to the leakage of electrons and the formation of superoxide anions. This disrupts cellular energy metabolism and increases the oxidative burden.

-

Depletion of Antioxidants: The mycotoxin may deplete endogenous antioxidants, such as glutathione (GSH), which is crucial for detoxifying ROS and other electrophilic metabolites.

-

Induction of ROS-Generating Enzymes: It might also increase the activity of enzymes that produce ROS, such as certain cytochrome P450 isoforms.

The resulting oxidative stress can lead to lipid peroxidation of cellular membranes, damage to proteins and DNA, and ultimately, cell death.

Apoptosis

Apoptosis, or programmed cell death, is another critical event in (-)-rugulosin-induced hepatotoxicity. The apoptotic process can be initiated by both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.

-

Intrinsic Pathway: Oxidative stress and mitochondrial damage are potent triggers of the intrinsic apoptotic pathway. The release of cytochrome c from the mitochondria into the cytosol initiates a cascade of events involving the activation of caspases, a family of proteases that execute the apoptotic program. Key players in this pathway include the pro-apoptotic proteins Bax and Bak, and the anti-apoptotic proteins of the Bcl-2 family.

-

Extrinsic Pathway: While less characterized for (-)-rugulosin, the extrinsic pathway involves the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface, leading to the activation of caspase-8 and the subsequent activation of executioner caspases.

The activation of caspases, such as caspase-3, -8, and -9, is a hallmark of apoptosis and leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cells.[5][6][7]

Signaling Pathways

Several signaling pathways are implicated in the cellular response to mycotoxin-induced stress and the regulation of apoptosis and oxidative stress.

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and detoxification genes. The effect of (-)-rugulosin on this protective pathway is an important area for future research.

-

MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are involved in a wide range of cellular processes, including stress responses, apoptosis, and inflammation. Activation of JNK and p38 is often associated with pro-apoptotic signals, while the role of ERK can be either pro- or anti-apoptotic depending on the cellular context.

Signaling Pathway Diagram:

References

- 1. Chronic toxicity and hepatocarcinogenicity of (+) rugulosin, an anthraquinoid mycotoxin from penicillium species: preliminary surveys in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acute oral toxicity: Topics by Science.gov [science.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]

- 6. EFLDO induces apoptosis in hepatic cancer cells by caspase activation in vitro and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intricate Mechanisms of (-)-Rugulosin: A Technical Guide for Researchers

An In-depth Exploration of the Bioactivity, Molecular Targets, and Cellular Impact of a Promising Fungal Metabolite

Introduction

(-)-Rugulosin, a dimeric anthraquinone mycotoxin produced by various Penicillium species, has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of (-)-Rugulosin in biological systems, consolidating key findings on its cytotoxicity, antimicrobial, and antiviral properties. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular targets, affected signaling pathways, and quantitative measures of its activity, supported by detailed experimental methodologies and visual representations of its mechanisms.

Core Biological Activities and Molecular Mechanisms

(-)-Rugulosin exerts a wide spectrum of biological effects, ranging from broad-spectrum antimicrobial and antiviral activity to potent cytotoxicity against various cell lines. Its mechanisms of action are multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and potential disruption of mitochondrial function.

Antimicrobial Activity

(-)-Rugulosin has demonstrated significant antibacterial and antifungal properties. Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis highlights its potential as a scaffold for the development of new antimicrobial agents.

Mechanism of Action: A primary antibacterial mechanism of (-)-Rugulosin is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication, transcription, and repair.[1][2] By targeting this enzyme, (-)-Rugulosin disrupts critical cellular processes, leading to bacterial cell death.

Quantitative Data: Antibacterial Activity

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | (MRSA) | 1.0 - 4.0 | [1] |

| Mycobacterium tuberculosis | H37Rv | 29.2 | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of (-)-Rugulosin is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to prepare a bacterial suspension in a suitable broth, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: (-)-Rugulosin is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of (-)-Rugulosin that visibly inhibits bacterial growth.

Antiviral Activity

(-)-Rugulosin has shown promise as an antiviral agent, particularly against the influenza virus and Human Immunodeficiency Virus (HIV).

Mechanism of Action:

-

Anti-influenza Activity: The anti-influenza effect of (-)-Rugulosin is attributed to its ability to directly inactivate the virus, thereby preventing it from infecting host cells.[3]

-

Anti-HIV Activity: (-)-Rugulosin has been identified as an inhibitor of HIV-1 integrase, a crucial enzyme for the integration of the viral DNA into the host genome.[4] By blocking this step, (-)-Rugulosin effectively halts the viral replication cycle.

Quantitative Data: Antiviral Activity

| Virus | Assay | IC₅₀ | Reference |

| HIV-1 | Integrase Strand Transfer | 7 µM | [4] |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

The inhibitory effect of (-)-Rugulosin on HIV-1 integrase can be assessed using a cell-free strand transfer assay.

-

Reaction Mixture: A reaction mixture is prepared containing purified recombinant HIV-1 integrase, a donor DNA substrate (representing the viral DNA), and a target DNA substrate (representing the host DNA).

-

Compound Addition: Varying concentrations of (-)-Rugulosin are added to the reaction mixture.

-

Incubation: The reaction is incubated to allow for the strand transfer reaction to occur.

-

Analysis: The products of the strand transfer reaction are separated by gel electrophoresis and quantified to determine the extent of inhibition by (-)-Rugulosin. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the integrase activity.

Cytotoxicity and Induction of Apoptosis

(-)-Rugulosin exhibits potent cytotoxic effects against a range of cancer cell lines. This activity is primarily mediated through the induction of apoptosis, a form of programmed cell death.

Mechanism of Action: The precise signaling pathways through which (-)-Rugulosin induces apoptosis are still under investigation. However, evidence suggests the involvement of the intrinsic (mitochondrial) pathway, characterized by the activation of caspase-9 and subsequent activation of executioner caspases like caspase-3. This cascade of events leads to the cleavage of cellular proteins, DNA fragmentation, and ultimately, cell death. The modulation of Bcl-2 family proteins, key regulators of apoptosis, is also likely to play a role.

Quantitative Data: Cytotoxicity

| Cell Line | IC₅₀ (µg/mL) | Reference |

| HeLa | 1.2 | [5] |

| L cells | 0.8 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of (-)-Rugulosin is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of (-)-Rugulosin for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration that reduces cell viability by 50%, is then calculated.

Hepatotoxicity

While demonstrating therapeutic potential, it is crucial to acknowledge the reported hepatotoxicity of rugulosin.[6] The molecular mechanisms underlying this toxicity are not fully elucidated but are thought to involve the induction of oxidative stress and mitochondrial dysfunction, leading to liver cell injury. Further research is warranted to understand and mitigate these toxic effects for any potential therapeutic applications.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes influenced by (-)-Rugulosin, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. New rugulosins, anti-MRSA antibiotics, produced by Penicillium radicum FKI-3765-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, structure, and HIV-1-integrase inhibitory activity of structurally diverse fungal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, structure and HIV-1 integrase inhibitory activity of exophillic acid, a novel fungal metabolite from Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, structure, and HIV-1 integrase inhibitory activity of Cytosporic acid, a fungal metabolite produced by a Cytospora sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, structure, absolute stereochemistry, and HIV-1 integrase inhibitory activity of integrasone, a novel fungal polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(-)-Rugulosin: A Fungal Metabolite with Antiviral and Anti-Influenza Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Rugulosin, a naturally occurring anthraquinone pigment produced by various species of Penicillium fungi, has emerged as a compound of interest for its biological activities, including antiviral properties[1][2]. As the optical isomer of the mycotoxin (+)-Rugulosin, this fungal metabolite has demonstrated a protective effect against influenza virus infection in preclinical models, highlighting its potential as a lead compound for the development of novel anti-influenza therapeutics[3]. This technical guide provides a comprehensive overview of the current state of knowledge on the antiviral and anti-influenza properties of (-)-Rugulosin and related anthraquinones, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways.

Antiviral and Anti-Influenza Activity of Anthraquinones

While specific quantitative data for (-)-Rugulosin against various influenza strains remains limited in publicly available literature, studies on related anthraquinone compounds, such as emodin, provide valuable insights into the potential antiviral efficacy of this class of molecules. The following table summarizes the in vitro antiviral activity of representative anthraquinones against influenza A virus.

| Compound | Virus Strain | Cell Line | Assay Type | IC50 / EC50 | Reference |

| Emodin | Influenza A (H1N1) | A549 | Not Specified | Not Specified | [4] |

| Aloe-emodin | Influenza A | MDCK | Cytopathic Effect (CPE) Reduction | < 0.05 µg/mL (IC50) | [5] |

| Anthraquinone Analogues (from Polygonatum odoratum) | Influenza A | Not Specified | Not Specified | 2.3 µM, 11.0 µM, 11.4 µM (IC50) | [6][7] |

Experimental Protocols

The evaluation of the antiviral properties of compounds like (-)-Rugulosin involves a series of established in vitro and in vivo experimental protocols. The following methodologies are central to determining the efficacy and mechanism of action of potential anti-influenza agents.

Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the cytotoxic concentration of the test compound on the host cells used for viral infection. The MTT assay is a commonly employed colorimetric method for this purpose.

-

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Methodology:

-

Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a 96-well plate and incubate until a confluent monolayer is formed.

-

Treat the cells with serial dilutions of the test compound and incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

-

Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.

-

Principle: It measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

-

Methodology:

-

Grow a confluent monolayer of host cells in multi-well plates.

-

Infect the cells with a known dilution of influenza virus for 1-2 hours.

-

Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubate the plates for 2-3 days to allow for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

-

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of the test compound.

-

Principle: The quantity of progeny virus released from infected cells is titrated to determine the extent of viral replication inhibition.

-

Methodology:

-

Infect host cells with influenza virus in the presence of varying concentrations of the test compound.

-

After a full replication cycle (e.g., 24-48 hours), collect the supernatant containing the progeny viruses.

-

Determine the viral titer in the supernatant using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

-

The EC50 (50% effective concentration) is the concentration of the compound that reduces the viral yield by 50%.

-

Potential Mechanisms of Action and Signaling Pathways

The anti-influenza activity of (-)-Rugulosin and related anthraquinones may involve multiple mechanisms, including direct effects on the virus and modulation of host cellular pathways.

Inhibition of Viral Entry and Replication

Some anthraquinones have been shown to interfere with the early stages of the influenza virus life cycle. This can involve blocking the attachment of the viral hemagglutinin (HA) to sialic acid receptors on the host cell surface or inhibiting the fusion of the viral envelope with the endosomal membrane.

Caption: Potential inhibition points of (-)-Rugulosin in the early stages of influenza virus infection.

Modulation of Host Signaling Pathways

Influenza virus infection triggers a cascade of intracellular signaling pathways that are crucial for both viral replication and the host's inflammatory response. Anthraquinones may exert their antiviral and anti-inflammatory effects by modulating these pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. Influenza virus infection activates NF-κB, leading to the production of pro-inflammatory cytokines. Some antiviral compounds inhibit viral replication by suppressing NF-κB activation.

Caption: Postulated inhibitory effect of (-)-Rugulosin on the NF-κB signaling pathway.

The mitogen-activated protein kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also activated upon influenza virus infection and play complex roles in regulating viral replication and the host inflammatory response. Targeting these pathways is a potential strategy for anti-influenza drug development.

Caption: Potential modulation of the MAPK signaling pathway by (-)-Rugulosin.

Conclusion and Future Directions

(-)-Rugulosin represents a promising natural product with demonstrated anti-influenza activity in vivo. However, a significant gap in knowledge exists regarding its specific molecular mechanisms of action, quantitative efficacy against a broad range of influenza strains, and its precise effects on host cellular signaling pathways. Further research is warranted to:

-

Determine the IC50 and EC50 values of (-)-Rugulosin against various influenza A and B subtypes, including drug-resistant strains.

-

Elucidate the precise step(s) in the viral life cycle inhibited by (-)-Rugulosin.

-

Identify the specific host and viral targets of (-)-Rugulosin.

-

Investigate the impact of (-)-Rugulosin on the host immune and inflammatory responses to influenza infection in detail.

Addressing these research questions will be crucial in evaluating the full therapeutic potential of (-)-Rugulosin and guiding the development of novel anthraquinone-based anti-influenza drugs.

References

- 1. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea | PLOS One [journals.plos.org]

- 3. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anti-Influenza Virus Activities of a Novel Class of Gastrodin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical toxicity test results of a new antiviralimmune-modulator compound consisting of flavonoid molecules (COVID-19 clinical trial preliminary data) [explorationpub.com]

- 7. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity | MDPI [mdpi.com]

Methodological & Application

Application Notes & Protocols: Chemoenzymatic and Biomimetic Total Synthesis of (-)-Rugulosin

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Rugulosin is a member of the bisanthraquinone class of natural products, known for their complex, cage-like structures and diverse biological activities.[1][2] Traditional total synthesis of these molecules often requires extensive protecting group manipulations and numerous steps.[1] This document outlines a highly efficient, protecting-group-free chemoenzymatic and biomimetic total synthesis of (-)-rugulosin and its analogues. The strategy leverages an enzymatic reduction to establish key stereocenters, followed by a biomimetic oxidative dimerization that mimics the proposed biosynthetic pathway.[3][4] This approach significantly shortens the synthetic sequence, providing a practical route to these complex molecular architectures.[1][3]

Overall Synthetic Workflow

The chemoenzymatic synthesis of (-)-rugulosin begins with a commercially available anthraquinone, such as emodin. The key steps involve a stereoselective enzymatic reduction to form the chiral monomeric intermediate, followed by an oxidative dimerization and spontaneous intramolecular cyclization to yield the final dimeric product.

Caption: Chemoenzymatic synthesis workflow for (-)-Rugulosin.

Proposed Biosynthetic Pathway

The laboratory synthesis is inspired by the proposed natural biosynthesis of rugulosin in fungi like Talaromyces sp.[4][5] In this pathway, a cytochrome P450 monooxygenase (RugG) is believed to catalyze the initial dimerization of emodin radicals. Subsequently, an aldo-keto reductase (RugH) reduces a ketone in the resulting intermediate, which facilitates a spontaneous intramolecular Michael addition to form the characteristic cage-like structure of rugulosin A.[4][5]

Caption: Intertwined biosynthesis of Skyrin and Rugulosin A.

Data Presentation: Summary of Yields

The following table summarizes the yields for the key steps in the synthesis of (-)-rugulosin and related analogues.

| Starting Material(s) | Product | Key Reagents/Enzymes | Yield (%) | Reference |

| Emodin | (-)-Rugulosin | NADPH-Reductase, Pb(OAc)₄, Pyridine | 33% (overall) | [1] |

| Dihydroemodin & Dihydrocatenarin | (-)-Rugulosin B (heterodimer) | Pb(OAc)₄, Pyridine | Not specified | [6][7] |

| Dihydrocatenarin | (-)-Rugulosin C (homodimer) | Pb(OAc)₄, Pyridine | Not specified | [6][7] |

| (-)-Rugulosin Analogue (6) | Rugulin Analogue (40) | Ceric Ammonium Nitrate (CAN) | 57% | [3] |

| (-)-Rugulosin B Analogue (ent-8) | Rugulin Analogue (41) | Ceric Ammonium Nitrate (CAN) | 52% | [3] |

| (-)-Flavoskyrin | (-)-Rugulosin | Pyridine | 64% | [2] |

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of Chiral Dihydroanthracenone Monomers

This protocol describes the stereoselective reduction of anthraquinones to their corresponding chiral dihydroanthracenone intermediates using an NADPH-dependent reductase.

Materials:

-

Anthraquinone precursor (e.g., Emodin)

-

NADPH-dependent polyhydroxyanthracene reductase (PHAR) or similar reductase[2]

-

NADPH

-

Glucose/Glucose Dehydrogenase (GDH) for NADPH regeneration[8]

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Dimethylformamide (DMF) as a co-solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of the anthraquinone precursor (1.0 eq) in Tris-HCl buffer containing DMF (as a co-solvent), add the reductase enzyme.

-

Add NADPH (catalytic amount) and the glucose/GDH regenerating system.

-

Incubate the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and extract the mixture with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to afford the pure chiral dihydroanthracenone monomer. The enantiomeric excess is typically >99%.[1]

Protocol 2: Biomimetic Synthesis of (-)-Rugulosin

This protocol details the oxidative dimerization of the chiral monomer followed by a cascade reaction to form the final product.

Part A: Oxidative Dimerization to (-)-Flavoskyrin

-

Dissolve the chiral monomer (e.g., (R)-dihydroemodin) (1.0 eq) in glacial acetic acid (AcOH).

-

Add lead(IV) acetate (Pb(OAc)₄) (1.1 eq) to the solution at room temperature.

-

Stir the reaction for 20-30 minutes at 25 °C.[2]

-

Monitor the formation of the flavoskyrin-type dimer by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and concentrate. The crude product can be used directly in the next step. Yields for this step are typically in the range of 53-86%.[2]

Part B: Cascade Reaction to (-)-Rugulosin

-

Dissolve the crude flavoskyrin-type dimer from the previous step in pyridine.

-

Heat the solution under air, first at 75-80 °C for 1 hour, and then increase the temperature to 110 °C for 1-2 hours.[2]

-

This heating step induces a cascade of reactions, including an intramolecular Michael-type condensation, to form the final cage-like structure of (-)-rugulosin.[2]

-

After cooling, remove the pyridine under reduced pressure.

-

Purify the residue using silica gel column chromatography to obtain pure (-)-rugulosin. The reported yield for this transformation is approximately 64%.[2] The overall yield for the synthesis of (-)-rugulosin from emodin is reported to be 33%.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemoenzymatic, biomimetic total synthesis of (−)-rugulosin B, C and rugulin analogues and their biosynthetic implications - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC00406E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoenzymatic, biomimetic total synthesis of this compound B, C and rugulin analogues and their biosynthetic implications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Chemoenzymatic, biomimetic total synthesis of (-)-rugulosin B, C and rugulin analogues and their biosynthetic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: A Protocol for the Isolation and Purification of (-)-Rugulosin from Fungal Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Rugulosin is a bioactive anthraquinoid mycotoxin produced by various species of the Penicillium genus, including P. rugulosum and P. islandicum.[1][2][3] This secondary metabolite and its stereoisomers have garnered interest due to their cytotoxic effects on cancer cell lines and potential therapeutic properties, such as anti-influenzal activity.[1] The complex dimeric structure of rugulosin presents significant challenges for total synthesis, making isolation from fungal cultures the primary method for obtaining this compound for research and drug discovery purposes.

This application note provides a detailed protocol for the isolation and purification of (-)-Rugulosin from fungal cultures. The methodology covers fungal fermentation, crude extraction, and a multi-step chromatographic purification process, yielding high-purity (-)-Rugulosin suitable for analytical and biological studies.

Materials and Reagents

| Material/Reagent | Supplier/Grade |

| Fungal Strain | Penicillium rugulosum Thom |

| Czapek-Dox Medium | Standard microbiological grade |

| Acetone | HPLC Grade |

| Benzene | ACS Grade |

| Methanol | HPLC Grade |

| Chloroform | HPLC Grade |

| Sephadex LH-20 | Chromatography Grade |

| Silica Gel 60 (0.040-0.063 mm) | Column Chromatography Grade |

| Octadecylsilyl (ODS) Silica Gel | Preparative HPLC Grade |

| Water | Deionized or Milli-Q |

| Glass Wool | Laboratory Grade |

| Rotary Evaporator | Standard Laboratory Equipment |

| Chromatography Columns | Glass, appropriate dimensions |

| Preparative HPLC System | Standard Laboratory Equipment |

Experimental Protocol

The overall workflow for the isolation and purification of (-)-Rugulosin is outlined below. The protocol involves culturing the fungus, extracting the secondary metabolites from the mycelium, and purifying the target compound through chromatographic techniques.

Caption: Workflow for (-)-Rugulosin Isolation and Purification.

Step 1: Fungal Culture and Fermentation

-

Prepare Czapek-Dox solid medium in Petri dishes.

-

Inoculate the plates with spores or mycelial plugs of Penicillium rugulosum.

-

Incubate the cultures at 25-28°C in the dark. Maximum growth and pigmentation (yellow-green to brown) are typically observed after 2 months.[4]

-

For larger scale production, use the initial plate cultures to inoculate liquid Czapek-Dox medium in fermentation flasks and incubate under similar conditions with shaking.

Step 2: Mycelium Harvesting and Crude Extraction

-

Harvest the mycelial mats from the culture medium by filtration through glass wool.

-

Wash the mycelium with distilled water to remove residual medium components.

-

Dry the mycelium completely in a desiccator or a lyophilizer. The yield of dry mycelium from solid medium can be around 100 g per batch.[4]

-

Grind the dried mycelium into a fine powder.

-